![molecular formula C27H17ClN2O3 B2575854 6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one CAS No. 1321899-64-2](/img/no-structure.png)

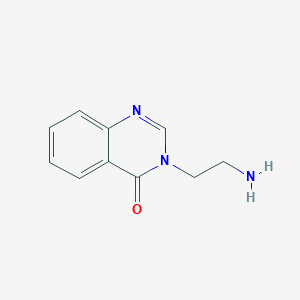

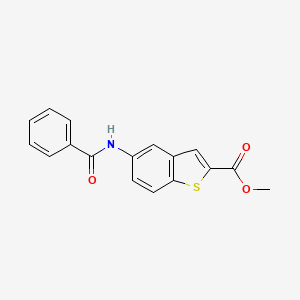

6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects and explaining the wide occurrence of quinolones in bioactive natural products . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Molecular Structure Analysis

Quinolines, containing a nitrogen group, exhibit important biological activities . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis

The chemical reactions of quinoline derivatives are diverse and depend on the specific structure of the derivative. For example, Bhatt et al. developed a new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives . Their chemical structure was confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

The preparation of novel catalysts using quinoline derivatives has been explored for ketone reduction. One study demonstrated the synthesis of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, showing their efficacy in catalytic reactions (Facchetti et al., 2016).

Spectroscopic Characterization and Computational Studies

Quinoline derivatives have been characterized using DFT and TD-DFT/PCM calculations to determine their molecular structure, spectroscopic properties, NLO, and NBO analyses. This provides insights into their electronic structure and potential applications in materials science and pharmacology (Wazzan et al., 2016).

Optical and Photovoltaic Properties

Studies have also focused on the optical and photovoltaic properties of quinoline derivatives, especially in thin-film applications. These compounds exhibit significant potential in organic-inorganic photodiode fabrication, showcasing their utility in solar energy conversion and electronic devices (Zeyada et al., 2016).

Coordination Chemistry

The adaptable coordination chemistry of quinoline derivatives towards metals like zinc and mercury has been explored, highlighting their versatility and potential in the development of novel coordination compounds with diverse applications, from catalysis to material science (Ardizzoia et al., 2010).

Biological Applications

Quinoline derivatives have been investigated for their biological applications, including sensing biological Zn(II) and antimicrobial activities. Studies reveal their potential as biologically relevant sensors and as lead compounds for the development of new antimicrobial agents (Nolan et al., 2005); (Tseng et al., 2013).

Mecanismo De Acción

The mechanism of action of quinoline derivatives can vary greatly depending on the specific derivative and its intended use. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Direcciones Futuras

There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propiedades

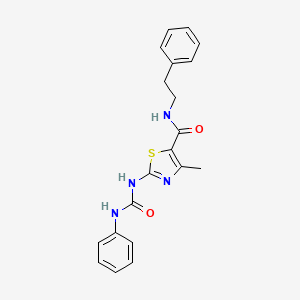

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one' involves the condensation of 2-amino-4-chloroacetophenone with 2-oxo-3-phenylpropanoic acid to form 6-chloro-3-(3-phenyl-2-oxo-1-propenyl)-2-phenylquinolin-4(1H)-one, which is then reacted with 3-aminoprop-2-enoic acid to form the final product.", "Starting Materials": [ "2-amino-4-chloroacetophenone", "2-oxo-3-phenylpropanoic acid", "3-aminoprop-2-enoic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-chloroacetophenone with 2-oxo-3-phenylpropanoic acid in the presence of acetic anhydride and pyridine to form 6-chloro-3-(3-phenyl-2-oxo-1-propenyl)-2-phenylquinolin-4(1H)-one.", "Step 2: Reaction of 6-chloro-3-(3-phenyl-2-oxo-1-propenyl)-2-phenylquinolin-4(1H)-one with 3-aminoprop-2-enoic acid in the presence of triethylamine and DMF to form the final product '6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one'." ] } | |

Número CAS |

1321899-64-2 |

Fórmula molecular |

C27H17ClN2O3 |

Peso molecular |

452.89 |

Nombre IUPAC |

6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C27H17ClN2O3/c28-19-11-12-22-20(15-19)24(16-6-2-1-3-7-16)25(27(33)30-22)23(31)13-10-18-14-17-8-4-5-9-21(17)29-26(18)32/h1-15H,(H,29,32)(H,30,33)/b13-10+ |

Clave InChI |

DDOJKAMRKGNSMT-JLHYYAGUSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC5=CC=CC=C5NC4=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2575771.png)

![(Z)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2575776.png)

![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2575778.png)

![tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate](/img/structure/B2575779.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate](/img/structure/B2575783.png)

![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)